molecular formula C8H8FNO B049025 3'-Fluoroacetanilide CAS No. 351-28-0

3'-Fluoroacetanilide

Cat. No. B049025
Key on ui cas rn: 351-28-0
M. Wt: 153.15 g/mol
InChI Key: AQLLDCFUQXGLHM-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

Neat N-(3-fluorophenyl)acetamide (5 g, 32.65 mmol) was put on an ice-water bath and had chlorosulfonic acid added drop-wise. The solution was stirred at 0° C. for one hour, and was then stirred at room temperature overnight. The reaction was then stirred at 50° C. for four hours. The solution was then cooled to room temperature and added to a beaker of ice water. The ice was allowed to melt and then the solution was extracted with ethyl ether. The organic layer was washed with brine, then dried over sodium sulfate, and filtered. The solvent was removed under slightly reduced pressure to give 4-acetamido-2-fluorobenzene-1-sulfonyl chloride (1.50 g, 18% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.[Cl:12][S:13](O)(=[O:15])=[O:14]>>[C:9]([NH:8][C:4]1[CH:5]=[CH:6][C:7]([S:13]([Cl:12])(=[O:15])=[O:14])=[C:2]([F:1])[CH:3]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The reaction was then stirred at 50° C. for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under slightly reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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